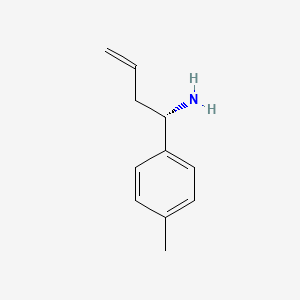

(S)-1-p-Tolylbut-3-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S)-1-(4-methylphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1 |

InChI Key |

MDEULCRXFBSDTP-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC=C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC=C)N |

Origin of Product |

United States |

Mechanistic Insights into Stereocontrol and Reactivity in S 1 P Tolylbut 3 En 1 Amine Synthesis

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism and origins of selectivity in iridium-catalyzed allylic amination. These studies have been instrumental in understanding the intricate details of the reaction pathway and the factors that control the stereochemical outcome.

DFT calculations have been employed to investigate the mechanisms of similar palladium-catalyzed allylations of primary amines, revealing that the process is highly dependent on the nature of the ligands and the amine. nih.gov For iridium-catalyzed systems, computational analyses have helped to elucidate the origins of regioselectivity by examining the nucleophilic attack on π-allyliridium complexes. pkusz.edu.cn These theoretical models have shown that the electronic properties of the ligands play a crucial role in favoring the formation of the desired product. nih.gov

Furthermore, DFT studies have been used to analyze the transition states in iridium(III)-catalyzed C-H activation reactions, which are relevant to understanding the catalyst's behavior. nih.gov These calculations have demonstrated that the concerted metalation-deprotonation (CMD) pathway is a key step and accounts for the observed regioselectivity. nih.gov The interaction between the metal center and the arene substrate in the transition state is a critical factor influencing the reaction's efficiency. nih.gov

In the context of synthesizing chiral amines, computational models have also been used to define the structure and geometry of related imine compounds, providing a basis for understanding the stereochemical course of the reaction. researchgate.net By analyzing the electronic and steric properties of the reactants and catalyst, DFT studies can predict the most likely reaction pathways and the origins of enantioselectivity.

Experimental Mechanistic Investigations

Experimental studies are essential for validating the predictions made by computational models and for providing a comprehensive understanding of the reaction mechanism. Key experimental techniques used to probe the mechanism of (S)-1-p-Tolylbut-3-en-1-amine synthesis include Kinetic Isotope Effects (KIEs) and various spectroscopic methods.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and for probing the nature of transition states. In the context of iridium-catalyzed allylic amination, KIEs can be used to understand the C-H bond activation step. researchgate.net Deuterium labeling studies have been crucial in assessing the stereochemical outcome of the individual steps of allylic substitution. nih.gov These experiments have shown that the stereodetermining step in many iridium-catalyzed allylic substitutions is the oxidative addition of the catalyst to the allylic substrate. pkusz.edu.cn The results from these studies imply that the high enantioselectivity arises from the high selectivity of this oxidative addition step to form the more stable diastereomeric allyl complex. nih.govacs.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for characterizing intermediates and understanding the dynamic processes occurring during the catalytic cycle.

NMR Spectroscopy: Both 1D and 2D NMR spectroscopy have been used to characterize the cyclometalated allyliridium complexes that are proposed as key intermediates in the catalytic cycle. acs.org These studies have provided direct evidence for the structure of these intermediates and have allowed for the measurement of the rates of epimerization between different diastereomeric forms. acs.org For amines in general, 1H NMR is used to identify the protons attached to the nitrogen and adjacent carbons, while 13C NMR helps to identify the carbons directly bonded to the nitrogen. libretexts.org

IR Spectroscopy: IR spectroscopy is useful for identifying the N-H bonds in primary and secondary amines, which show characteristic absorptions in the 3300–3360 cm−1 region. libretexts.org This technique can be used to monitor the progress of the amination reaction.

Other Spectroscopic Methods: In addition to NMR and IR, other spectroscopic methods like fluorescence spectroscopy and mass spectrometry are valuable for the chiral analysis of enantiomeric compounds. researchgate.net Circular dichroism (CD) spectroscopy, in particular, is a sensitive technique for determining the enantiomeric excess of chiral amines. nih.gov

Transition State Analysis and Elucidation of Enantioselection Origin

The origin of enantioselectivity in iridium-catalyzed allylic amination lies in the energetic differences between the diastereomeric transition states leading to the (R) and (S) products. Detailed mechanistic studies have revealed that the reaction often proceeds through an outer-sphere nucleophilic attack on a π-allyliridium intermediate. nih.gov

The following table summarizes the key mechanistic steps and their stereochemical consequences:

| Mechanistic Step | Stereochemical Consequence | Supporting Evidence |

| Oxidative Addition | Inversion of configuration | Deuterium labeling studies nih.govacs.org |

| π-σ-π Isomerization | Slow relative to nucleophilic attack | Kinetic studies pkusz.edu.cn |

| Nucleophilic Attack | Inversion of configuration (outer-sphere) | Stereochemical analysis of products nih.gov |

| Overall Transformation | Retention of configuration | Combination of the above findings pkusz.edu.cn |

Role of Ligand Design in Stereochemical Outcome

The design of the chiral ligand coordinated to the iridium center is paramount in controlling the stereoselectivity of the allylic amination. organic-chemistry.orgacs.orgnih.govrsc.org The ligand's structure dictates the steric and electronic environment around the metal, thereby influencing the facial selectivity of the oxidative addition and the subsequent nucleophilic attack.

Phosphoramidite (B1245037) ligands, particularly those derived from BINOL, have proven to be highly effective in iridium-catalyzed asymmetric allylic amination. acs.orgnih.gov The chirality of the binaphthyl backbone and the nature of the substituents on the nitrogen atom of the phosphoramidite both significantly affect the reactivity and selectivity of the catalyst. berkeley.edu For instance, introducing bulky substituents at the 3,3'-positions of the BINOL core can dramatically improve the branched selectivity in the amination reaction while maintaining excellent enantioselectivity. acs.org

Hybrid (phosphoramidite, olefin) ligands have also emerged as a powerful class of ligands for this transformation. nih.govacs.org These ligands create a well-defined chiral pocket around the iridium center, leading to high levels of enantiocontrol. nih.gov The development of polystyrene-supported versions of these ligands has enabled catalyst recycling and easier product purification. nih.govacs.orgresearchgate.net

The influence of different ligand types on the enantioselectivity of the reaction is highlighted in the table below:

| Ligand Type | Key Features | Typical Enantioselectivity |

| Phosphinooxazoline | Chiral phosphine (B1218219) and oxazoline (B21484) moieties | High regio- and enantioselectivities in allylic alkylation nih.gov |

| Feringa-type Phosphoramidites | BINOL-based backbone | Excellent regio- and enantioselectivity in various substrates acs.org |

| N-Aryl Phosphoramidites | N-Aryl substituents on the phosphoramidite | Efficient for a diverse range of amines and carbonates acs.org |

| (Phosphoramidite, Olefin) Ligands | Hybrid ligand design | Up to 99% ee in allylic amination of unprotected alcohols nih.govacs.org |

Applications and Synthetic Utility of S 1 P Tolylbut 3 En 1 Amine

Role as a Key Intermediate in the Synthesis of Alkaloids and Natural Products

There is no readily available scientific literature detailing the use of (S)-1-p-Tolylbut-3-en-1-amine as a key intermediate in the synthesis of alkaloids and natural products. General methodologies for alkaloid synthesis often employ chiral amines, but specific examples commencing from this starting material are not documented in prominent databases.

Transformations to Other Chiral Scaffolds and Derivatives

While chiral amines are a cornerstone of asymmetric synthesis, allowing for the generation of a multitude of chiral scaffolds, specific transformations of this compound are not well-documented.

Derivatization via Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful tool for the synthesis of more complex amines. However, there are no specific examples in the scientific literature of hydroamination reactions being performed on this compound to generate other chiral derivatives.

Conversion to Chiral Butanoic Acids

The conversion of a homoallylic amine to a chiral butanoic acid would require a multi-step synthetic sequence. A comprehensive search of chemical databases and reaction repositories does not yield any published methods for the transformation of this compound into chiral butanoic acids.

Use as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. Despite the potential utility of its structural features, there is a lack of published research demonstrating the application of this compound as a versatile chiral building block in the synthesis of complex molecules.

Future Research Directions and Challenges in the Asymmetric Synthesis of S 1 P Tolylbut 3 En 1 Amine

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

The quest for highly efficient and enantioselective catalysts is a perpetual driver of innovation in asymmetric synthesis. For the synthesis of (S)-1-p-Tolylbut-3-en-1-amine, which is typically formed via the asymmetric allylation of an imine derived from p-tolualdehyde, research is focused on several promising catalytic platforms.

Organocatalysis: Chiral Brønsted acids and BINOL-derived organocatalysts have emerged as powerful tools for the asymmetric allylation of imines. researchgate.netthieme.de These metal-free catalysts offer advantages in terms of lower toxicity and cost. Future work in this area will likely focus on the design of new catalysts with enhanced activity and selectivity, potentially through the incorporation of novel hydrogen-bonding motifs or the use of confined chiral environments.

Transition Metal Catalysis: Iridium-catalyzed asymmetric allylation has shown significant promise for the synthesis of homoallylic amines. nih.govnih.gov These systems often exhibit high enantioselectivity and functional group tolerance. A key area for future development is the design of new chiral ligands that can further improve catalyst turnover numbers and expand the substrate scope. Additionally, exploring other transition metals for this transformation could lead to novel reactivity and selectivity.

Biocatalysis: The use of enzymes, such as amine dehydrogenases and transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. acs.orgnih.gov Directed evolution and protein engineering are powerful techniques to tailor enzymes for specific substrates and reactions. Future research will likely focus on developing robust and scalable biocatalytic processes for the synthesis of homoallylic amines, potentially through the creation of novel enzyme cascades.

Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of Homoallylic Amines

| Catalyst Type | Example Catalyst/Enzyme | Typical Substrates | Advantages | Challenges |

| Organocatalyst | (R)-3,3'-Diphenyl-BINOL | In situ-formed arylimines | Metal-free, lower toxicity | May require higher catalyst loading |

| Transition Metal | Iridium complexes with chiral ligands | N-Aryl aldimines | High enantioselectivity, broad scope | Metal cost and toxicity |

| Biocatalyst | Amine Dehydrogenase (AmDH) | Ketones, Aldehydes | High selectivity, mild conditions | Substrate specificity, enzyme stability |

Expanding Substrate Scope and Functional Group Tolerance in Asymmetric Aminations

A significant challenge in asymmetric catalysis is the development of methods that are tolerant of a wide range of functional groups and can be applied to diverse substrates. For the synthesis of this compound and its analogues, expanding the substrate scope is crucial for accessing a broader range of potentially bioactive molecules.

Current research is focused on designing catalytic systems that can accommodate various substituents on both the imine and the allylating agent. For instance, iridium-catalyzed systems have demonstrated tolerance for a range of functional groups on the imine substrate. nih.gov However, challenges remain in the allylation of sterically hindered imines or those bearing coordinating functional groups that can inhibit the catalyst.

Future efforts will likely involve the development of more robust catalysts that are less sensitive to electronic and steric variations in the substrates. This could be achieved through the design of ligands with tunable steric and electronic properties or by employing biocatalytic approaches where enzyme pockets can be engineered to accept a wider array of substrates.

Process Intensification and Scalability Considerations for Industrial Applications

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key area of focus for the synthesis of chiral amines.

For the asymmetric synthesis of this compound, scalability challenges include the cost and availability of chiral catalysts and ligands, the need for cryogenic temperatures in some cases, and the purification of the final product. Future research in this area will focus on:

Development of highly active catalysts: Catalysts with high turnover numbers and turnover frequencies will reduce the amount of catalyst required, thereby lowering costs and simplifying purification.

Continuous flow chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters and can facilitate the use of immobilized catalysts for easier separation and recycling.

Integration of Multicatalytic Cascade Processes for Streamlined Synthesis

Chemoenzymatic Cascades: Combining the advantages of both chemical and biological catalysis can lead to highly efficient and selective synthetic routes. rsc.orgnih.gov For example, a chemoenzymatic cascade for the synthesis of a homoallylic amine could involve the in situ formation of an imine from an aldehyde and an amine, followed by an enzymatic asymmetric allylation.

Concurrent and Sequential Cascades: Designing cascade reactions requires careful consideration of catalyst compatibility. In a concurrent cascade, all catalysts are present in the reactor simultaneously, while in a sequential cascade, catalysts are added in a stepwise manner. Future research will focus on developing orthogonal catalytic systems that can operate in the same pot without mutual inhibition.

The integration of multicatalytic cascades holds the potential to significantly shorten the synthesis of this compound and other chiral amines, making their production more economically and environmentally sustainable.

Table 2: Examples of Research Findings in Asymmetric Homoallylic Amine Synthesis

| Catalyst/System | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

| Iridium/Chiral Ligand | N-Aryl aldimine | >99% | up to 96% | acs.org |

| Copper/SPINOL-phosphonamidite | N-Aryl aldimine | up to 98% | up to 99% | |

| MAO-N/Metal Catalyst (chemoenzymatic) | Tetrahydroisoquinoline | good to high | high | rsc.org |

Q & A

Basic: What are the standard synthetic protocols for (S)-1-p-Tolylbut-3-en-1-amine?

Answer:

The compound is synthesized via a chiral amine resolution approach. A general procedure involves reacting p-tolylmagnesium bromide with an appropriately substituted enamine precursor in a 1:1 mixture of Et₂O-THF under inert conditions. The reaction is stirred at -20°C for 12–24 hours, followed by aqueous workup and purification via column chromatography. Key characterization includes ¹H NMR (e.g., δ 5.83–5.69 ppm for the alkene proton, δ 3.97 ppm for the methine proton adjacent to the amine) and ¹³C NMR (e.g., δ 143.6 ppm for the aromatic quaternary carbon) to confirm structural integrity .

Advanced: How can enantiomeric excess (ee) be accurately determined for this compound?

Answer:

Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic elution (hexane:isopropanol 90:10). For NMR-based methods, chiral solvating agents like (R)-BINOL phosphate can induce diastereomeric splitting of the methine proton (δ 3.97 ppm). Quantify ee by integrating split signals or comparing HPLC peak areas. Validate results against racemic mixtures to ensure analytical accuracy .

Basic: What analytical techniques are critical for verifying the structural identity of this compound?

Answer:

- ¹H/¹³C NMR spectroscopy : Confirm alkene regiochemistry (δ 5.15–5.06 ppm for terminal alkene protons) and stereochemical assignment of the chiral center.

- IR spectroscopy : Detect NH₂ stretching vibrations (~3350 cm⁻¹) and aromatic C-H bending.

- Polarimetry : Measure specific optical rotation ([α]D²⁵) to validate chirality.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

- Solvent selection : Replace Et₂O-THF with non-polar solvents (e.g., toluene) to stabilize intermediates and reduce side reactions.

- Temperature control : Lower reaction temperatures (-40°C) may suppress racemization.

- Catalyst screening : Test chiral ligands (e.g., BINAP) or Lewis acids (e.g., Zn(OTf)₂) to enhance stereoselectivity.

- In situ monitoring : Use TLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

- Re-examine purity : Recrystallize or repurify the compound to remove contaminants.

- Solvent effects : Compare NMR spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts.

- Dynamic processes : Perform variable-temperature NMR to detect conformational exchange broadening.

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography or 2D NMR) to resolve ambiguities .

Advanced: What computational methods support the study of this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict stereochemical outcomes in nucleophilic additions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- NMR chemical shift prediction : Use software (e.g., ACD/Labs or Gaussian) to validate experimental δ values against theoretical models .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Detailed procedural documentation : Specify solvent drying methods, inert atmosphere protocols, and exact cooling rates.

- Batch consistency : Use the same supplier for chiral precursors to avoid variability in starting material purity.

- Parallel experiments : Conduct triplicate syntheses under identical conditions to assess reproducibility .

Advanced: What strategies mitigate racemization during storage or handling of this compound?

Answer:

- Acidification : Store as a hydrochloride salt to stabilize the amine against base-catalyzed racemization.

- Low-temperature storage : Keep at -20°C in amber vials to prevent thermal or photochemical degradation.

- Inert atmosphere : Use argon-filled containers to minimize oxidative side reactions .

Advanced: How to design kinetic studies for assessing the stability of this compound under varying pH conditions?

Answer:

- pH-rate profiling : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.

- Arrhenius analysis : Conduct stability studies at multiple temperatures (e.g., 25°C, 40°C) to extrapolate shelf-life.

- Mechanistic probes : Use deuterated solvents (D₂O) or isotopically labeled compounds to track hydrolysis pathways .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of amine vapors.

- Spill management : Neutralize spills with dilute acetic acid and adsorbent materials.

- Waste disposal : Follow institutional guidelines for amine-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.